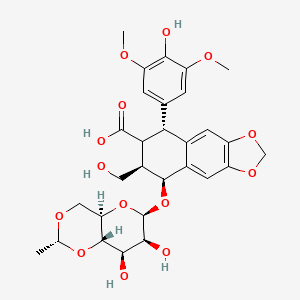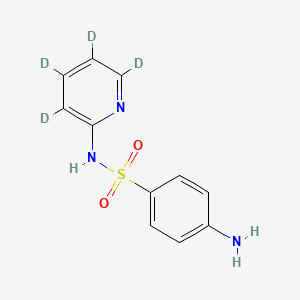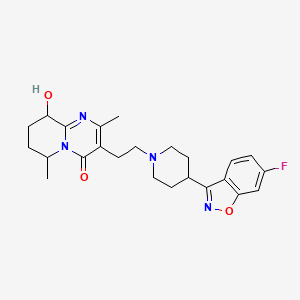
Acp-tmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It inhibits the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a form of folic acid required for the synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acp-tmp involves multiple steps, starting from the basic structure of TrimethoprimThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acp-tmp undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Acp-tmp has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on dihydrofolate reductase and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the formulation of specialized products such as toothpaste to prevent dental caries
Mechanism of Action
Acp-tmp exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleic acids. By inhibiting this enzyme, this compound disrupts the synthesis of DNA, RNA, and proteins, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- Amorphous calcium phosphate (ACP)
- Tricalcium phosphate (TCP)
Properties
Molecular Formula |
C45H58ClF3N8O11S2 |
|---|---|
Molecular Weight |
1043.6 g/mol |
IUPAC Name |
3-chloro-N-[3-[2-[2-[3-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-[2-[[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoyl]amino]ethylsulfanyl]benzamide |
InChI |
InChI=1S/C45H58ClF3N8O11S2/c1-44(2,70(61,62)38-10-8-32(28-55-38)45(47,48)49)42(60)54-14-22-69-36-9-7-30(26-33(36)46)41(59)53-13-6-16-66-19-21-67-20-18-65-15-5-12-52-37(58)11-17-68-39-34(63-3)24-29(25-35(39)64-4)23-31-27-56-43(51)57-40(31)50/h7-10,24-28H,5-6,11-23H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H4,50,51,56,57) |
InChI Key |
KFOFSUZVIGYSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCSC1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCOC2=C(C=C(C=C2OC)CC3=CN=C(N=C3N)N)OC)Cl)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



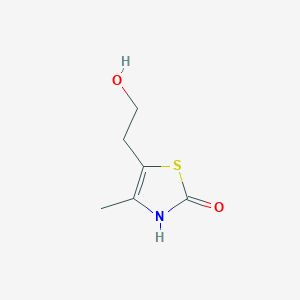

![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
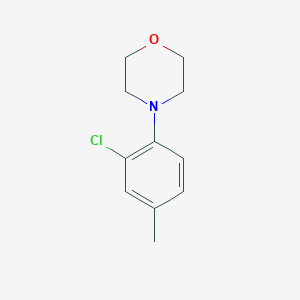
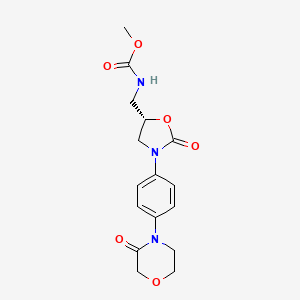
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)
